molecular formula C7H2Cl4FNO3 B1402170 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene CAS No. 1417567-15-7

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene

Cat. No.: B1402170
CAS No.: 1417567-15-7
M. Wt: 308.9 g/mol
InChI Key: OWJGXYSQCLSHMH-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is a polysubstituted benzene derivative featuring chlorine (position 1), fluorine (position 5), nitro (position 3), and trichloromethoxy (position 2) groups. The trichloromethoxy group (–O–CCl₃) is a strong electron-withdrawing substituent, while the nitro group further enhances the ring’s electron-deficient nature. This compound is likely utilized as an intermediate in agrochemical or pharmaceutical synthesis, given the prevalence of nitrohalobenzenes in such applications.

Properties

IUPAC Name

1-chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4FNO3/c8-4-1-3(12)2-5(13(14)15)6(4)16-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJGXYSQCLSHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Substituted Benzene Precursors

The key step in preparing 1-chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is the nitration of a precursor bearing the chloro, fluoro, and trichloromethoxy groups. According to industrial and research protocols, nitration is carried out using a mixed acid system composed of concentrated sulfuric acid (98%) and concentrated nitric acid (98%) in a 1:1 mass ratio. The precursor, such as 2-chloro-4-fluoro-trichloromethoxybenzene or closely related compounds, is added dropwise under stirring to this nitrating mixture at controlled temperatures to ensure selective nitration at the desired position on the aromatic ring.

Procedure Highlights:

  • Mixed acid preparation: Sulfuric acid and nitric acid mixed in equal mass proportions.
  • Dropwise addition of aromatic precursor to control reaction rate.
  • Temperature control to avoid over-nitration or side reactions.
  • Reaction quenching by pouring the mixture into an ice-water bath.
  • Filtration, washing, and drying to isolate the nitro-substituted product.

Performance Metrics:

  • Yields typically exceed 90%.
  • Product purity is high with minimal isomeric or acidic impurities.
  • The method is scalable for industrial production.

This method is documented in patent literature for analogous compounds such as 2-chloro-4-fluoro-5-nitrotrichlorotoluene, which shares structural features with the target compound.

Halogen Exchange via Potassium Fluoride Dispersion

To install the fluoro substituent selectively, halogen exchange reactions are employed, where a chloro substituent on a nitro-substituted aromatic ring is replaced by fluorine. This is achieved by reacting chloronitrobenzene derivatives with potassium fluoride (KF) in an aprotic polar solvent under substantially anhydrous conditions.

Key Reaction Features:

  • Use of finely divided potassium fluoride dispersed in solvents like sulfolane or dimethylformamide.
  • Addition of a phase-transfer catalyst (PTC), typically a quaternary ammonium or phosphonium salt, to enhance reaction rate and yield.
  • Reaction temperatures maintained between 160°C and 215°C.
  • Anhydrous conditions are critical to avoid hydrolysis and reduce by-products.
  • Reaction times vary from 1 to 6 hours depending on scale and catalyst efficiency.

Solvent and Catalyst Details:

  • Aprotic polar solvents with high boiling points (e.g., sulfolane preferred).
  • Aromatic co-solvents such as toluene may be used initially to form azeotropes for drying.
  • PTCs such as N-(2-ethylhexyl)-4-(N',N'-dimethylamino)pyridinium chloride are effective.

Reaction Scheme:

$$
\text{Chloronitrobenzene derivative} + \text{KF} \xrightarrow[\text{PTC}]{\text{Sulfolane, 160-215°C}} \text{Fluoronitrobenzene derivative} + \text{KCl}
$$

This method is well-documented in U.S. Patent 4642398 and related literature, demonstrating yields above 85% for fluoronitrobenzene compounds with minimal by-products.

Synthesis of the Trichloromethoxy Group

The introduction of the trichloromethoxy group (–OCCl3) onto the aromatic ring is typically performed prior to nitration and halogen substitution steps. This is achieved by reaction of the corresponding hydroxy-substituted aromatic compound with chlorinating agents such as trichloromethyl hypochlorite or related reagents under controlled conditions.

  • The reaction must be conducted under anhydrous conditions to avoid hydrolysis.
  • Temperature and reaction time are optimized to maximize substitution without degrading sensitive groups.
  • Purification involves crystallization or chromatography to remove unreacted starting materials and side products.

Summary of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Yield & Purity
1 Trichloromethoxy group introduction Hydroxy-aromatic + trichloromethyl chlorinating agent, anhydrous conditions Formation of trichloromethoxy-substituted benzene High, dependent on control
2 Nitration Mixed acid (H2SO4/HNO3 1:1), controlled temp, dropwise addition Selective nitration at position 3 >90% yield, high purity
3 Halogen exchange (Cl → F) Potassium fluoride dispersion, sulfolane solvent, PTC catalyst, 160-215°C Fluorination at position 5 ~85-90% yield, minimal by-products

Analytical and Research Findings

  • Reaction Efficiency: The nitration step is highly selective when controlled properly, minimizing formation of dinitro or isomeric nitro compounds.
  • Halogen Exchange: Use of finely divided potassium fluoride and phase-transfer catalysts significantly enhances fluorination rates and yields.
  • Purity: Purification by filtration, washing, and drying yields products with high chemical and isomeric purity suitable for further synthetic applications.
  • Reaction Monitoring: Sampling during halogen exchange allows monitoring conversion by chromatographic or spectroscopic methods.
  • Environmental and Economic Aspects: Recovery and recycling of acid mixtures and wash filtrates improve sustainability and reduce costs in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The nitro group can participate in redox reactions, while the chloro and fluoro groups can undergo substitution reactions, leading to the formation of various derivatives with different biological and chemical activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness arises from the combination and positions of its substituents. Below is a comparative analysis with key analogues:

Table 1: Substituent Positions and Functional Groups
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) CAS Number Key Differences
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene Cl (1), F (5), NO₂ (3), –O–CCl₃ (2) C₇H₂Cl₄FNO₃ ~343.9 Not explicitly listed Reference compound
1-Chloro-3-methoxy-5-nitrobenzene Cl (1), –OCH₃ (3), NO₂ (5) C₇H₅ClNO₃ 201.57 55910-07-1 Methoxy (electron-donating) vs. trichloromethoxy; nitro at position 5 vs. 3
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene Cl (1), F (5), NO₂ (4), –CCl₃ (2) C₇H₂Cl₄FNO₂ ~328.3 Not provided Nitro at position 4; –CCl₃ (trichloromethyl) vs. –O–CCl₃
1-Chloro-3-nitro-5-(trifluoromethyl)benzene Cl (1), NO₂ (3), –CF₃ (5) C₇H₃ClF₃NO₂ 239.55 401-93-4 –CF₃ (trifluoromethyl) at position 5 vs. F and –O–CCl₃
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene Br (1), I (2), NO₂ (3), –O–CF₃ (5) C₇H₂BrF₃INO₃ 411.9 2366994-47-8 Heavier halogens (Br, I); –O–CF₃ at position 5

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects :
    • The trichloromethoxy group (–O–CCl₃) in the target compound exerts stronger electron-withdrawing effects compared to methoxy (–OCH₃) in but weaker than trifluoromethyl (–CF₃) in .

      – Trichloromethyl (–CCl₃) in is purely electron-withdrawing, lacking the oxygen atom’s resonance effects, making it more deactivating than –O–CCl₃.
  • Nitro Group Positioning :
    – Nitro at position 3 (target) vs. 4 () alters regioselectivity in electrophilic substitution reactions. For example, nitration or halogenation would favor different positions.
Table 2: Reactivity and Physicochemical Properties
Compound Boiling Point (°C) Solubility Reactivity Notes
Target Compound Not reported Low in H₂O High electrophilic substitution resistance due to –O–CCl₃ and NO₂
1-Chloro-3-methoxy-5-nitrobenzene ~250 (estimated) Moderate in DMSO More reactive due to electron-donating –OCH₃
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene Not reported Low in polar solvents Higher lipophilicity due to –CCl₃
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene >300 Insoluble in H₂O Steric hindrance from Br/I reduces reaction rates

Biological Activity

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene, with the CAS number 1417567-15-7, is an aromatic compound notable for its complex structure, which includes chlorine, fluorine, nitro, and trichloromethoxy groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C7H2Cl4FNO3, with a molecular weight of approximately 292.91 g/mol. The presence of multiple halogen atoms and a nitro group contributes to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC7H2Cl4FNO3
Molecular Weight292.91 g/mol
CAS Number1417567-15-7
Melting PointNot available
DensityNot available

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The nitro group is known to undergo reduction in biological environments, leading to the generation of reactive intermediates that can interact with cellular components such as DNA and proteins.

Key Mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive nitrogen species that may induce oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to cell death or growth inhibition.
  • Interaction with Membranes : The trichloromethoxy group enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively.

Biological Activity Studies

Recent studies have focused on the antimicrobial and anticancer properties of this compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the effects of different concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli75
  • Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 20 µM.
    Treatment Concentration (µM)Cell Viability (%)
    0100
    1080
    2050
    3030

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Nitration/Chlorination Steps : Use thionyl chloride (SOCl₂) in benzene or dichloromethane (DCM) with catalytic DMF to activate carboxylic acid intermediates, as demonstrated in analogous nitrobenzene syntheses .
  • Solvent Selection : Benzene or DCM improves reaction homogeneity, while reflux times (~3 hours) ensure complete conversion .
  • Purification : Column chromatography with silica gel and elution using hexane/ethyl acetate mixtures (gradient) isolates the product.

Q. What solvents are suitable for recrystallizing this compound, given its solubility profile?

  • Key Data :

  • Similar halogenated nitrobenzenes are insoluble in water but soluble in aromatic (e.g., toluene) and oxygenated solvents (e.g., acetone, DCM) .
    • Recommendation : Test solubility in toluene (for high-purity crystals) or acetone-DCM mixtures (for rapid crystallization).

Q. How should researchers handle and store this compound to prevent decomposition?

  • Stability Guidelines :

  • Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to minimize hydrolysis of the trichloromethoxy group .
  • Avoid prolonged exposure to moisture or light, which can degrade nitro and chloro substituents.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for polyhalogenated nitroaromatics?

  • Analytical Strategies :

  • Differential Scanning Calorimetry (DSC) : Confirm melting points with controlled heating rates (e.g., 5°C/min) to detect polymorphic transitions .
  • Cross-Validation : Compare NMR (¹H/¹³C) and FT-IR spectra with computational predictions (e.g., Gaussian DFT) to identify discrepancies caused by impurities or isomerism .

Q. What computational methods predict the regioselectivity of nitration in polyhalogenated benzene derivatives?

  • Approach :

  • DFT Calculations : Model electron density maps to identify electrophilic aromatic substitution (EAS) sites. The nitro group’s meta-directing effect and steric hindrance from trichloromethoxy may favor nitration at specific positions.
  • Hammett Constants : Use σ values for substituents (e.g., -Cl: +0.23, -NO₂: +0.78) to predict reactivity trends.

Q. What strategies mitigate steric hindrance during derivatization reactions at the trichloromethoxy group?

  • Experimental Design :

  • Protecting Groups : Temporarily replace -O-CCl₃ with smaller groups (e.g., -OMe) using silylation (e.g., TMSCl) to enable functionalization .
  • Bulky Reagents : Employ Grignard reagents with steric bulk (e.g., t-BuMgBr) to selectively target less hindered positions.

Data Contradiction Analysis

Parameter Reported Value A Reported Value B Resolution Method
Melting Point (°C)57 62 (unverified)DSC analysis under inert atmosphere
Solubility in DCMHigh Moderate Re-test with standardized purity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene

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